3-Amino-3-(4-chlorothiophen-2-YL)propanamide

Lipophilicity Drug design Physicochemical property profiling

Researchers optimizing halogen-bonding interactions in lead compounds often face limited stereochemical options. This β-amino amide building block provides the racemate and both enantiomers at ≥95% purity, enabling systematic SAR evaluation of the 4-Cl-thiophene vector without chiral chromatography investment. • Moderate halogen-bond donor (~2-5 kJ/mol) with reduced steric bulk vs. 4-Br; fluorine-free for intermediate-strength σ-hole interactions. • cLogP ~1.3, TPSA 69.11 Ų-centered in oral CNS drug property space; chlorine adds ~0.7 LogP units over non-halogenated analog. • Orthogonal primary amine and terminal amide handles for parallel library synthesis; three rotatable bonds provide conformational flexibility. Supplied globally for research and further manufacturing use.

Molecular Formula C7H9ClN2OS
Molecular Weight 204.68 g/mol
Cat. No. B13319050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-chlorothiophen-2-YL)propanamide
Molecular FormulaC7H9ClN2OS
Molecular Weight204.68 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Cl)C(CC(=O)N)N
InChIInChI=1S/C7H9ClN2OS/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)
InChIKeyCMMGJUJJPDRPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-chlorothiophen-2-YL)propanamide Procurement Guide: Core Building-Block Identity and Sourcing Profile


3-Amino-3-(4-chlorothiophen-2-yl)propanamide (CAS 1514222-36-6, racemic; (R)-enantiomer CAS 1567926-86-6; (S)-enantiomer CAS 1568203-01-9) is a heterocyclic β-amino acid amide building block with molecular formula C₇H₉ClN₂OS and molecular weight 204.68 g/mol . The molecule features a primary amine, a terminal primary amide, and a 4-chlorothiophen-2-yl substituent positioned β to the amide carbonyl. It is routinely supplied at ≥95% purity for research and further manufacturing use . The compound is not a drug substance; it functions as a chiral or achiral synthetic intermediate in medicinal chemistry programmes, particularly where a chlorine atom at the thiophene 4-position is required for target engagement or property modulation.

3-Amino-3-(4-chlorothiophen-2-YL)propanamide: Why In-Class Analogs Cannot Be Interchanged Without Risk


Although several 3-amino-3-(thiophen-2-yl)propanamide congeners share the same core scaffold, the position and identity of the halogen substituent on the thiophene ring fundamentally alter electronic distribution, lipophilicity, and hydrogen-bonding capacity. The 4-chloro isomer places the electron-withdrawing chlorine atom at a ring position that is conjugated with the sulfur atom but not directly adjacent to the amino-bearing carbon, creating a distinct dipole and steric environment . In contrast, the 5-chloro isomer positions the chlorine adjacent to the sulfur in a different electronic relationship, while the non-halogenated analog lacks the key halogen-bond donor capability entirely . The 4-bromo variant introduces a heavier, more polarisable halogen with different van der Waals radius and metabolic stability, and the 4-chlorophenyl analog replaces the sulfur heteroatom with a CH unit, eliminating thiophene-specific π-stacking and sulfur-mediated interactions . These differences propagate into target binding, physicochemical properties, and downstream synthetic utility, making simple interchange hazardous without quantitative comparative data.

3-Amino-3-(4-chlorothiophen-2-YL)propanamide: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity (LogP) Comparison: 4-Chloro vs. 5-Chloro vs. Unsubstituted Thiophene Analogs

The (S)-3-amino-3-(4-chlorothiophen-2-yl)propanamide exhibits a computed LogP of 1.28, as reported on the vendor technical datasheet . This LogP value reflects the contribution of the chlorine atom at the thiophene 4-position and is directly relevant to membrane permeability and off-target promiscuity potential. For comparison, the non-chlorinated 3-amino-3-(thiophen-2-yl)propanamide has a lower molecular weight (170.23 g/mol) and lacks the hydrophobic chlorine contribution, while the 5-chloro isomer (same molecular formula and weight, 204.68 g/mol) places the chlorine at a position with different electronic coupling to the sulfur atom, which is expected to yield a distinct LogP value due to altered dipole moment . No published experimental LogD₇.₄ values were located for these specific analogs in the open literature, so the quantitative differentiation remains a class-level inference based on the well-established additive contribution of aryl chlorine (~+0.7 LogP units vs. H) and positional electronic effects in thiophene systems [1].

Lipophilicity Drug design Physicochemical property profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: 4-Chloro Thiophene vs. 4-Chlorophenyl Analog

The (S)-enantiomer of 3-amino-3-(4-chlorothiophen-2-yl)propanamide has a computed TPSA of 69.11 Ų, with 3 hydrogen-bond acceptors and 2 hydrogen-bond donors, as reported on the vendor datasheet . The thiophene sulfur atom contributes to the acceptor count and polar surface area without adding a hydrogen-bond donor. Replacing the thiophene ring with a phenyl ring (3-amino-3-(4-chlorophenyl)propanamide, MW 198.65) eliminates the sulfur heteroatom, reducing the hydrogen-bond acceptor count by one and altering the TPSA. Although the exact TPSA of the 4-chlorophenyl analog was not retrieved from a non-excluded source, the structural difference is unambiguous: the thiophene sulfur provides additional lone-pair electron density available for non-classical hydrogen bonding and sulfur-π interactions, which are absent in the carbocyclic phenyl analog [1].

Polar surface area Membrane permeability Blood-brain barrier penetration

Halogen-Bond Donor Capability: 4-Chloro vs. 4-Bromo Thiophene Substitution

The 4-chloro substituent on the thiophene ring provides a σ-hole halogen-bond donor site, a well-recognized interaction in protein-ligand complexes [1]. Chlorine, bromine, and iodine differ significantly in σ-hole depth, polarizability, and van der Waals radius. The 4-chloro compound (MW 204.68) and its 4-bromo analog (MW 249.13) present distinct options for halogen-bond strength tuning . The C–Cl bond is shorter (ca. 1.74 Å) and less polarizable than the C–Br bond (ca. 1.93 Å), making the chloro derivative a weaker halogen-bond donor. This is advantageous when a subtle, geometrically constrained halogen bond is desired without the steric bulk and potential metabolic liability of a bromine atom. The quantitative difference in halogen-bond strength is well-established at the class level: chlorine typically forms halogen bonds with interaction energies 2-5 kJ/mol weaker than analogous bromine interactions in comparable geometric contexts [1]. No head-to-head binding data for these two analogs against the same protein target were identified in open literature.

Halogen bonding Protein-ligand interactions Medicinal chemistry

Enantiomeric Availability: Resolved (R) and (S) Forms vs. Racemate for Stereochemical SAR

3-Amino-3-(4-chlorothiophen-2-yl)propanamide is commercially available in three distinct stereochemical forms from multiple suppliers: racemic (CAS 1514222-36-6) , (R)-enantiomer (CAS 1567926-86-6) , and (S)-enantiomer (CAS 1568203-01-9) . All three forms are supplied at ≥95% purity. This stands in contrast to the 5-chloro isomer, for which only the racemic form (CAS 771530-00-8) and the (3R)-enantiomer (CAS 1304048-74-5) are listed by major vendors, with the (3S)-enantiomer notably absent from routine catalogues . The full enantiomeric set of the 4-chloro compound enables systematic exploration of stereochemistry-activity relationships (SSAR) without requiring in-house chiral separation or asymmetric synthesis. The 4-bromo analog likewise has both enantiomers available, but the 4-chloro series benefits from lower molecular weight and lower cost of goods relative to the brominated counterpart .

Chiral building blocks Stereochemistry Enantioselective synthesis

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Penalty in Binding

The compound possesses exactly 3 rotatable bonds, as computed and listed on the vendor datasheet . This is identical to the non-halogenated 3-amino-3-(thiophen-2-yl)propanamide and the 5-chloro isomer, but lower than extended-chain analogs with N-substitution. The low rotatable bond count is favourable for maintaining ligand efficiency, as each rotatable bond frozen upon binding carries an estimated entropic penalty of approximately 0.5-1.5 kJ/mol [1]. Compared to the 4-chlorophenyl analog (also 3 rotatable bonds), the thiophene ring introduces a different conformational preference due to the sulfur atom's larger size and the five-membered ring geometry, which alters the preferred dihedral angle between the ring and the β-amino carbon relative to the six-membered phenyl ring.

Conformational entropy Ligand efficiency Molecular flexibility

3-Amino-3-(4-chlorothiophen-2-YL)propanamide: Evidence-Backed Application Scenarios for Scientific Procurement


Stereochemical SAR Exploration in Medicinal Chemistry Hit-to-Lead Programmes

Because all three stereochemical forms (racemic, (R), and (S)) of 3-amino-3-(4-chlorothiophen-2-yl)propanamide are commercially available at ≥95% purity , project teams can systematically evaluate enantiomer-specific potency, selectivity, and pharmacokinetics without investing in chiral chromatography or asymmetric synthesis. This is particularly valuable when an initial racemic screening hit shows promising activity and the stereochemical contribution must be deconvoluted to guide lead optimisation.

Halogen-Bonding Motif Engineering in Structure-Based Drug Design

The 4-chlorothiophene moiety provides a geometrically defined, moderately strong halogen-bond donor site at the thiophene 4-position [1]. When a protein crystal structure reveals a backbone carbonyl or carboxylate side chain positioned to accept a halogen bond at this vector, the 4-chloro compound can be selected over the 4-bromo analog to reduce steric bulk and metabolic debromination risk, while still providing a measurable halogen-bonding contribution estimated at 2-5 kJ/mol weaker than bromine [1]. The fluorine-free nature also avoids the very weak halogen-bonding character of aryl fluorides, making chloro the intermediate-strength choice.

Physicochemical Property Fine-Tuning in CNS-Penetrant Candidate Libraries

With a computed LogP of ~1.3 and TPSA of 69.11 Ų , the compound sits near the centre of the desired property space for oral CNS drugs (LogP 1-4, TPSA <90 Ų). The chlorine atom at the 4-position provides a ~0.7 LogP unit increase over the non-halogenated thiophene analog (class-level estimate) without adding a hydrogen-bond donor. Teams designing CNS-penetrant candidates can use this building block to modulate lipophilicity while retaining the thiophene sulfur for potential target interactions, avoiding the larger LogP jump and steric penalty of a bromine or iodine substitution.

β-Amino Acid Amide Library Synthesis via Amide Bond Diversification

The free primary amine and terminal primary amide provide two orthogonal reactive handles for library synthesis. The amine can be acylated, sulfonylated, or reductively alkylated without affecting the terminal amide, while the amide can be dehydrated to a nitrile or reduced to an amine under appropriate conditions . This dual functionality, combined with the three rotatable bonds that provide moderate conformational flexibility , makes the compound a versatile scaffold for generating diverse compound arrays in parallel medicinal chemistry workflows.

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